molecular formula C9H10N2 B1507338 4-ethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1140240-24-9

4-ethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1507338
CAS No.: 1140240-24-9
M. Wt: 146.19 g/mol
InChI Key: GBAJCCMNCVYTNC-UHFFFAOYSA-N
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Description

4-ethyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C9H10N2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
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Biological Activity

4-Ethyl-1H-pyrrolo[3,2-c]pyridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C10H10N2
  • Molecular Weight : 174.20 g/mol
  • Structure : The compound features a pyrrole moiety fused to a pyridine ring, which is characteristic of many biologically active heterocycles.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, compounds synthesized from this scaffold exhibited moderate to excellent antiproliferative activities against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and SGC-7901 (gastric cancer) with IC50 values ranging from 0.12 to 0.21 μM .

Table 1: Antitumor Activity of this compound Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
10tHeLa0.12Inhibits tubulin polymerization
10tMCF-70.15Disrupts microtubule dynamics
10tSGC-79010.21Induces apoptosis

The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Activity

This compound derivatives have also been evaluated for their antiviral properties. Certain derivatives showed moderate activity against HIV-1 replication with effective concentrations (EC50) below 10 µM . The structure-activity relationship indicated that modifications at specific positions on the pyrrolopyridine scaffold significantly influenced antiviral efficacy.

Table 2: Antiviral Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundVirusEC50 (μM)Therapeutic Index
12jHIV-11.657.98

Antimicrobial Activity

In addition to anticancer and antiviral properties, some derivatives have demonstrated antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. For example, Mannich bases derived from pyrrolo[3,4-c]pyridine exhibited significant growth inhibition against these microorganisms .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The most promising compound showed potent cytotoxicity against multiple cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Structure-Activity Relationship

Research into the structure-activity relationship revealed that the introduction of hydroxyl groups enhanced antiproliferative activity significantly in certain derivatives . This insight is crucial for the rational design of new compounds aimed at improving therapeutic outcomes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-ethyl-1H-pyrrolo[3,2-c]pyridine derivatives as effective anticancer agents.

  • Mechanism of Action : These compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values ranging from 0.12 to 0.21 µM against various cancer cell lines, including HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) .
  • Case Studies : In vitro assays indicated that these compounds disrupt microtubule dynamics and induce apoptosis in cancer cells . The promising results suggest that modifications to the pyrrolo[3,2-c]pyridine scaffold can enhance anticancer efficacy.

Antidiabetic Properties

The biological activity of this compound also extends to antidiabetic applications.

  • Insulin Sensitivity : Compounds derived from this scaffold have been found to significantly increase insulin sensitivity in mouse adipocytes by stimulating glucose uptake without affecting circulating insulin levels .
  • Potential Applications : These findings indicate that such compounds could be beneficial in treating conditions related to elevated blood glucose levels, including type 1 diabetes and insulin resistance .

Antiviral Activity

Another critical application of this compound is its antiviral properties.

  • HIV Inhibition : Certain derivatives have demonstrated moderate activity against HIV-1 replication. For example, specific compounds showed EC50 values lower than 10 µM, indicating their potential as therapeutic agents against HIV .
  • Respiratory Syncytial Virus (RSV) : Studies also reported that some derivatives exhibited good activity against RSV strains with acceptable solubility and low lipophilicity .

Other Biological Activities

Beyond the primary applications discussed above, this compound has shown promise in various other areas:

  • Analgesic Properties : Some derivatives have been tested for analgesic effects in animal models, with varying degrees of success .
  • Antimicrobial Activity : Compounds derived from this scaffold have exhibited moderate activity against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans .

Summary Table of Applications

ApplicationMechanism/EffectReference
AnticancerInhibits tubulin polymerization; induces apoptosis
AntidiabeticIncreases insulin sensitivity
Antiviral (HIV)Inhibits HIV replication
Antiviral (RSV)Active against multiple RSV strains
AnalgesicTested for pain relief
AntimicrobialModerate activity against bacteria and fungi

Properties

IUPAC Name

4-ethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-2-8-7-3-5-11-9(7)4-6-10-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAJCCMNCVYTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733741
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140240-24-9
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140240-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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